Product packaging for 4-Ethylmorpholine-2-carbonitrile(Cat. No.:CAS No. 1354950-43-8)

4-Ethylmorpholine-2-carbonitrile

Cat. No.: B1525437
CAS No.: 1354950-43-8
M. Wt: 140.18 g/mol
InChI Key: AEPGUCGTPTXSPE-UHFFFAOYSA-N
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Description

Contextualization within Morpholine (B109124) Heterocycle Chemistry

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved drugs. sigmaaldrich.comresearchgate.net The inclusion of the morpholine moiety can enhance the pharmacokinetic properties of a molecule, such as improving solubility and metabolic stability. gezondheidsraad.nl The nitrogen atom of the morpholine ring provides a site for substitution, allowing for the generation of diverse derivatives with varied biological and chemical properties. google.com

Significance of Nitrile Functional Group in Organic Synthesis Research

The nitrile or cyano (-C≡N) group is a highly versatile functional group in organic synthesis. Its strong electron-withdrawing nature and the unique reactivity of the carbon-nitrogen triple bond make it a valuable precursor for a variety of other functional groups. chemicalbook.compharmaffiliates.com Nitriles can be readily converted into amines, carboxylic acids, amides, and ketones, making them crucial intermediates in the synthesis of complex organic molecules. chemicalbook.com The nitrile group's ability to participate in cycloaddition reactions and act as a directing group in C-H bond functionalization further underscores its importance in the construction of carbo- and heterocyclic frameworks. chemicalbook.com

Historical Development and Emerging Research Trajectories of N-Substituted Morpholine Derivatives

The development of N-substituted morpholine derivatives has been a continuous area of research, driven by their wide-ranging applications. Historically, simple N-alkylmorpholines, such as N-ethylmorpholine, have been utilized as catalysts and solvents in various chemical processes. sigmaaldrich.comgezondheidsraad.nl More recently, research has focused on the synthesis of more complex N-substituted morpholines with specific biological targets. These derivatives have shown promise in diverse therapeutic areas, including as anticancer, antibacterial, and neuroprotective agents. researchgate.netnih.gov The ongoing exploration of novel synthetic methodologies to create diverse libraries of N-substituted morpholines continues to be an active field of investigation. sigmaaldrich.com

Overview of Research Domains for 4-Ethylmorpholine-2-carbonitrile

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural features suggest potential applications in several research domains. Based on the known activities of related compounds, it could be investigated as an intermediate in the synthesis of novel pharmaceuticals, particularly those targeting the central nervous system or infectious diseases. For instance, the synthesis of the related 4-methylmorpholine-2-carbonitrile has been reported in the context of developing ligands for muscarinic acetylcholine receptors. researchgate.net Furthermore, the reactivity of the nitrile group could be exploited for the development of novel chemical probes or materials.

Physicochemical Properties of this compound

PropertyValue
CAS Number1354950-43-8
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol chemscene.com
Boiling Point (Predicted)243.7 ± 35.0 °C chemicalbook.com
Density (Predicted)1.05 ± 0.1 g/cm³ chemicalbook.com
pKa (Predicted)7.03 ± 0.10 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O B1525437 4-Ethylmorpholine-2-carbonitrile CAS No. 1354950-43-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylmorpholine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-2-9-3-4-10-7(5-8)6-9/h7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPGUCGTPTXSPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Ethylmorpholine 2 Carbonitrile

De Novo Synthesis Approaches to the Morpholine (B109124) Core and Subsequent Functionalization

The construction of the 4-ethylmorpholine (B86933) ring can be approached through various strategies that build the heterocyclic system from acyclic precursors. These methods allow for the incorporation of the desired ethyl group on the nitrogen atom and set the stage for the introduction of the carbonitrile group at the C-2 position.

Stereoselective and Enantioselective Synthesis Strategies

Achieving stereocontrol in the synthesis of 2-substituted morpholines is crucial, as the stereochemistry at this position can significantly impact biological activity. Enantioselective methods often employ chiral auxiliaries or catalysts to direct the formation of a specific enantiomer.

A prominent strategy involves the use of chiral β-amino alcohols as precursors. westlake.edu.cnnih.gov These starting materials, which can be synthesized with high enantiomeric excess through various methods like asymmetric hydrogenation of α-amino ketones or ring-opening of chiral epoxides, provide a pre-existing stereocenter that guides the formation of the morpholine ring. For the synthesis of 4-ethylmorpholine-2-carbonitrile, a chiral amino alcohol precursor would be N-ethylated, and the remaining hydroxyl group would participate in a cyclization reaction to form the morpholine ring. The stereochemistry at the 2-position would be derived from the chirality of the amino alcohol starting material.

Copper-catalyzed reductive coupling reactions have also emerged as a powerful tool for the enantioselective synthesis of 1,2-amino alcohols, which are key precursors for morpholines. nih.govthieme.de For instance, the coupling of ketones with 2-azadienes can furnish 1,2-amino tertiary alcohols with high enantioselectivity. thieme.de While not directly demonstrated for the target molecule, this methodology offers a potential pathway to chiral precursors.

Utilization of Chiral Pool Precursors

The chiral pool, consisting of readily available and inexpensive enantiopure natural products, offers an attractive starting point for the synthesis of complex chiral molecules. nih.gov Amino acids, in particular, are versatile chiral building blocks for the synthesis of nitrogen-containing heterocycles.

For the synthesis of this compound, a chiral amino acid such as L- or D-serine could serve as a suitable precursor. The carboxylic acid functionality of serine can be reduced to a primary alcohol, and the amino group can be N-ethylated. The resulting N-ethylated amino diol can then undergo an intramolecular cyclization to form the morpholine ring. The stereocenter at the 2-position of the morpholine would be directly derived from the natural chirality of the starting amino acid. This approach has been successfully applied in the polymer-supported synthesis of morpholine-3-carboxylic acid derivatives, which could be adapted for the 2-substituted analogue. nih.gov

Table 1: Potential Chiral Pool Precursors for this compound Synthesis

Chiral PrecursorKey TransformationsResulting Intermediate for Cyclization
L-Serine1. N-Ethylation2. Carboxylic acid reduction to alcohol(R)-2-(ethylamino)propane-1,3-diol
D-Serine1. N-Ethylation2. Carboxylic acid reduction to alcohol(S)-2-(ethylamino)propane-1,3-diol
(S)-2-Amino-1-propanol1. N-Ethylation2. Introduction of a hydroxymethyl group at the 2-positionChiral N-ethylated amino diol

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal catalysis provides a powerful and versatile platform for the construction of heterocyclic rings through intramolecular cyclization reactions. rsc.orgnih.gov Palladium-catalyzed reactions, in particular, have been widely explored for the synthesis of nitrogen-containing heterocycles.

An intramolecular aza-Wacker-type cyclization of an appropriately substituted acyclic precursor could be a viable route to the 4-ethylmorpholine core. nih.gov This would involve an N-ethylated amino alcohol containing a terminal alkene. The palladium(II) catalyst would facilitate the intramolecular nucleophilic attack of the hydroxyl group onto the alkene, followed by subsequent transformations to yield the morpholine ring. The regioselectivity of the cyclization, favoring the formation of the six-membered morpholine ring, can often be controlled by the reaction conditions and the nature of the ligand on the metal catalyst. rsc.org

Another approach involves the intramolecular cyclization of an 'ene-yne' system. A precursor containing both an alkene and an alkyne, with the N-ethylamino alcohol tether, could undergo a palladium-catalyzed 6-exo-dig cyclization to construct the morpholine ring with exocyclic dienes that could be further functionalized. chemrxiv.org

Installation of the Nitrile Moiety at the 2-Position

The introduction of the carbonitrile group at the C-2 position of the 4-ethylmorpholine ring can be achieved either by direct cyanation of a suitable precursor or by the conversion of another functional group, such as a carboxylic acid or an amide, into the nitrile.

Cyanoalkylation and Cyanation Methodologies

Direct introduction of a cyano group can be challenging but offers a more convergent synthetic route. One potential strategy involves the cyanation of a 2-halomorpholine derivative. A 4-ethylmorpholine ring substituted with a leaving group, such as a bromine or chlorine atom at the 2-position, could undergo nucleophilic substitution with a cyanide source, such as sodium or potassium cyanide, to yield the desired 2-carbonitrile.

Alternatively, modern cyanation methods employing reagents like trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid could be applied. scielo.br For instance, the cyanation of an imine intermediate derived from a 4-ethylmorpholin-2-one could be a plausible route. The imine, formed by the reaction of the lactam with a suitable reagent, would then be subjected to cyanation with TMSCN. The use of protic solvents can sometimes accelerate the addition of the cyano group. scielo.br

Photoredox catalysis has also emerged as a mild and efficient method for cyanation reactions. researchgate.net This could potentially be applied to a suitable 4-ethylmorpholine precursor, although specific examples for this system are not yet reported.

Functional Group Interconversions (e.g., from Carboxylic Acid or Amide Derivatives)

A more established and often more reliable method for introducing the nitrile group is through the dehydration of a primary amide. This involves first synthesizing 4-ethylmorpholine-2-carboxylic acid or its corresponding primary amide, followed by a dehydration step.

The synthesis of the precursor, 4-ethylmorpholine-2-carboxylic acid, can be envisioned starting from N-ethylation of a suitable amino acid derivative followed by cyclization. Once the carboxylic acid is obtained, it can be converted to the primary amide, 4-ethylmorpholine-2-carboxamide, using standard peptide coupling reagents.

The subsequent dehydration of the primary amide to the nitrile is a well-established transformation with a variety of available reagents. westlake.edu.cnrsc.org Classical dehydrating agents include phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃). westlake.edu.cnrsc.org More modern and milder methods have also been developed. westlake.edu.cn

Table 2: Reagents for the Dehydration of 4-Ethylmorpholine-2-carboxamide

Reagent SystemConditionsReference
Phosphorus pentoxide (P₄O₁₀)Heating a solid mixture rsc.org
Thionyl chloride (SOCl₂)Typically in an inert solvent westlake.edu.cn
Tris(dimethylamino)phosphine (P(NMe₂)₃) / DiethylamineReflux in Chloroform westlake.edu.cn
Oxalyl chloride / Triethylamine / Triphenylphosphine oxide (catalytic)Usually complete in less than 10 minutes

A chemoenzymatic approach has also been reported where a carboxylic acid is converted to a nitrile in a three-step, one-pot cascade involving a carboxylate reductase, hydroxylamine for in situ oxime formation, and an aldoxime dehydratase. nih.gov This environmentally friendly method could potentially be adapted for the synthesis of this compound from its corresponding carboxylic acid.

N-Alkylation Strategies for the 4-Ethyl Substituent

The introduction of the ethyl group onto the morpholine nitrogen is a crucial step in the synthesis of this compound. Several N-alkylation strategies can be envisioned, with the choice of method often depending on factors such as the nature of the substrate (morpholine or a pre-functionalized morpholine-2-carbonitrile), desired reaction conditions, and environmental impact.

One common and traditional method for N-alkylation involves the reaction of the morpholine core with an ethyl halide, such as bromoethane or iodoethane. chemicalbook.com This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

A greener alternative to the use of alkyl halides is the direct N-alkylation of morpholines with alcohols. Research has demonstrated the efficacy of using a CuO–NiO/γ–Al2O3 catalyst in a fixed-bed reactor for the N-alkylation of morpholine with various low-carbon primary alcohols, including ethanol. researchgate.netresearchgate.net This gas-solid phase reaction offers high conversion and selectivity, with water being the only byproduct, thus aligning with the principles of green chemistry. researchgate.net In a similar vein, N-alkylation has been achieved using alcohols with nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes as catalysts. nih.gov

Another environmentally benign approach is the use of dimethyl carbonate as a methylating agent for morpholine, which avoids the use of toxic methyl halides. asianpubs.orgresearchgate.net By extension, diethyl carbonate could be explored as a greener ethylating agent for the synthesis of N-ethylmorpholine.

The timing of the N-alkylation relative to the introduction of the 2-carbonitrile group is a key strategic consideration. The ethyl group could be introduced on the parent morpholine ring first, followed by cyanating the 2-position. Alternatively, a pre-formed morpholine-2-carbonitrile could be subjected to N-alkylation. The latter approach may be more direct, although the reactivity of the morpholine-2-carbonitrile towards N-alkylation would need to be considered. A study on the synthesis of a series of new morpholine derivatives involved the reaction of morpholine with ethyl chloroacetate, demonstrating the feasibility of N-alkylation of a functionalized morpholine precursor. uobaghdad.edu.iq

N-Alkylation Method Alkylating Agent Catalyst/Conditions Key Features References
Classical AlkylationBromoethaneBase (e.g., K2CO3)Well-established, readily available reagents. chemicalbook.com
Catalytic Alkylation with AlcoholEthanolCuO–NiO/γ–Al2O3Green method, high conversion, water as byproduct. researchgate.netresearchgate.net
Catalytic Alkylation with AlcoholEthanolNHC–Ir(III) or NHC–Ru(II) complexesHomogeneous catalysis, high efficiency. nih.gov
Alkylation with Dialkyl CarbonateDiethyl Carbonate (proposed)Potentially catalyst-free at high temperatures.Green alternative to alkyl halides. asianpubs.orgresearchgate.net

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. nih.gov For the synthesis of this compound, several green strategies can be implemented.

As mentioned in the previous section, the use of alcohols as alkylating agents in place of alkyl halides is a significant green improvement, as it avoids the use of toxic reagents and the formation of salt byproducts. researchgate.net The catalytic nature of these reactions also reduces waste. Similarly, exploring diethyl carbonate as an ethylating agent would be a green alternative.

The choice of solvent is another critical aspect of green synthesis. Ideally, reactions should be conducted in environmentally benign solvents, such as water or ethanol, or under solvent-free conditions. nih.gov A recent study on the green synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilized a water-ethanol mixture as the reaction medium, highlighting the potential for using greener solvent systems in the synthesis of complex nitriles. nih.gov

The use of recyclable catalysts is another cornerstone of green chemistry. The heterogeneous CuO–NiO/γ–Al2O3 catalyst used for N-alkylation of morpholine with alcohols can be recovered and reused, making the process more sustainable. researchgate.net

Retrosynthetic Analysis and Key Intermediate Identification

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by working backward from the final product to simpler, commercially available starting materials. For this compound, the retrosynthetic analysis would involve disconnecting the key functional groups to identify plausible synthetic routes and key intermediates.

A primary disconnection would be at the C-N bond of the ethyl group on the nitrogen atom. This leads to two key fragments: a morpholine-2-carbonitrile synthon and an ethyl group synthon (e.g., from ethyl bromide or ethanol). This suggests that a key final step in the synthesis could be the N-alkylation of morpholine-2-carbonitrile.

Alternatively, a disconnection can be made at the C-C bond of the nitrile group. However, a more logical approach based on known synthetic methods would be to consider the formation of the morpholine ring itself as a key strategic step.

A plausible retrosynthetic pathway, inspired by the synthesis of the analogous 4-methylmorpholine-2-carbonitrile, is outlined below. researchgate.net

Retrosynthetic Pathway:

Target Molecule: this compound

Disconnection 1 (C-N bond): This disconnection suggests that the target molecule can be synthesized from morpholine-2-carbonitrile and an ethylating agent.

Disconnection 2 (Morpholine Ring Formation): Morpholine-2-carbonitrile can be envisioned as being formed from a suitable open-chain precursor. A logical precursor would be an N-substituted diethanolamine derivative. Specifically, N-ethyl-N-(2-hydroxyethyl)aminoacetonitrile could be a key intermediate. Cyclization of this intermediate would yield the desired morpholine ring.

Disconnection 3 (Precursor Synthesis): N-ethyl-N-(2-hydroxyethyl)aminoacetonitrile can be synthesized from N-ethyldiethanolamine by selective protection of one hydroxyl group, followed by conversion of the other hydroxyl to a leaving group, and subsequent displacement with a cyanide source. A more direct route could involve the reaction of N-ethylethanolamine with a two-carbon synthon already containing a nitrile group or a precursor to it.

Key Identified Intermediates:

Morpholine-2-carbonitrile: This would be a crucial intermediate if the N-alkylation is the final step.

N-Ethyl-N-(2-hydroxyethyl)aminoacetonitrile: A key open-chain precursor that would undergo cyclization to form the 4-ethylmorpholine ring with the nitrile group already in place.

N-Ethyldiethanolamine: A potential starting material for the synthesis of the open-chain precursor.

N-Ethylmorpholine: If the strategy involves cyanating an already N-alkylated morpholine, this would be a key intermediate.

The synthesis of the closely related 4-methylmorpholine-2-carbonitrile was reported to be a novel compound, suggesting that this compound may also not be a widely synthesized molecule. researchgate.net The synthetic strategy would likely need to be adapted from similar, more established procedures for related morpholine derivatives.

Chemical Reactivity and Mechanistic Investigations of 4 Ethylmorpholine 2 Carbonitrile

Reactions of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is strongly polarized, rendering the carbon atom electrophilic. libretexts.orgopenstax.org This inherent electrophilicity is the basis for a variety of nucleophilic addition reactions. libretexts.orgopenstax.orgmasterorganicchemistry.com

Nucleophilic Additions and Subsequent Transformations (e.g., to Ketones, Aldehydes, or Amines in Research Contexts)

The electrophilic carbon of the nitrile group in 4-ethylmorpholine-2-carbonitrile is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These addition reactions are often followed by subsequent transformations to yield a diverse array of functional groups.

Reduction to Amines: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can achieve this transformation through the nucleophilic addition of a hydride ion to the nitrile carbon. libretexts.orgopenstax.org This initial addition forms an imine anion, which then undergoes a second hydride addition to yield a dianion. libretexts.orgopenstax.org Subsequent protonation with water furnishes the primary amine. libretexts.orgopenstax.org A milder reducing agent, diisobutylaluminum hydride (DIBAL-H), can be used to achieve partial reduction to an aldehyde. chemistrysteps.com

Reaction with Organometallic Reagents to form Ketones: Grignard reagents readily add to the nitrile group. This reaction proceeds via nucleophilic attack of the organometallic reagent on the electrophilic nitrile carbon, forming an intermediate imine anion which is then hydrolyzed to a ketone. libretexts.orgopenstax.org

Table 1: Nucleophilic Addition Reactions of Nitriles
ReagentIntermediate ProductFinal ProductReference
LiAlH₄, then H₂OImine anion, then dianionPrimary amine libretexts.orgopenstax.org
DIBAL-H, then H₂OImineAldehyde chemistrysteps.com
Grignard Reagent (R-MgX), then H₂OImine anionKetone libretexts.orgopenstax.org

Cycloaddition Reactions Involving the Nitrile Functionality

The nitrile group can participate as a dienophile or a dipolarophile in cycloaddition reactions, providing a pathway to various heterocyclic systems. researchgate.net While specific examples involving this compound are not extensively documented in the provided search results, the general reactivity of nitriles in cycloadditions is well-established. For instance, nitriles can undergo [4+2] cycloaddition reactions (Diels-Alder type reactions) with dienes to form six-membered heterocyclic rings. mdpi.comnih.gov In these reactions, the nitrile acts as the dienophile. Similarly, [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrones can lead to the formation of five-membered heterocycles. researchgate.netnih.gov The regioselectivity of these reactions is often influenced by the electronic properties of both the nitrile and the reacting partner. researchgate.net

Hydrolysis and Other Transformations to Carboxylic Acid Derivatives

The nitrile group of this compound can be hydrolyzed to a carboxylic acid or its derivatives under either acidic or basic conditions. libretexts.orgopenstax.orgchemistrysteps.comlibretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, results in the formation of a carboxylic acid and the corresponding ammonium salt. libretexts.orgchemguide.co.uk The reaction proceeds through the initial formation of an amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.comchemistrysteps.com The mechanism involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating the attack of water. chemistrysteps.comchemistrysteps.com

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a base, like sodium hydroxide, also leads to the formation of a carboxylate salt. libretexts.orgchemguide.co.uk In this case, the nucleophilic hydroxide ion attacks the nitrile carbon. chemistrysteps.com The initially formed imine anion is protonated by water, and subsequent tautomerization and hydrolysis yield the carboxylate salt and ammonia. chemistrysteps.com Acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org

The hydrolysis of nitriles with larger organic components can sometimes be slow due to low solubility in aqueous acid. In such cases, the addition of a phase-transfer catalyst or a co-solvent can enhance the reaction rate. google.com

Table 2: Hydrolysis of Nitriles
ConditionsIntermediateFinal Product (before workup)Reference
Acidic (e.g., aq. HCl, heat)AmideCarboxylic acid and Ammonium salt libretexts.orgchemguide.co.uk
Basic (e.g., aq. NaOH, heat)AmideCarboxylate salt and Ammonia libretexts.orgchemguide.co.uk

Transformations of the Morpholine (B109124) Heterocycle

The morpholine ring in this compound can also undergo a variety of chemical transformations, although these are generally less explored than the reactions of the nitrile group.

Ring-Opening and Ring-Expansion Reactions

While specific studies on the ring-opening and ring-expansion of this compound were not found in the search results, general principles of heterocyclic chemistry suggest that such transformations are plausible under certain conditions. Ring-opening of the morpholine ring could potentially be achieved through reactions that cleave the C-O or C-N bonds. For instance, treatment with strong reducing agents or certain Lewis acids could lead to ring cleavage.

Ring-expansion reactions, which increase the size of the heterocyclic ring, are also a possibility. wikipedia.org These reactions often proceed through rearrangement mechanisms, such as those seen in the Tiffeneau–Demjanov rearrangement, which can expand a ring by one carbon. wikipedia.org Other methods for ring expansion include the Beckmann rearrangement and the Baeyer-Villiger oxidation, which can insert a heteroatom into the ring. wikipedia.org

Functionalization at Other Ring Positions

Functionalization of the morpholine ring at positions other than C2 would likely require specific synthetic strategies. Direct functionalization of the C-H bonds of the morpholine ring is challenging but could potentially be achieved using modern C-H activation methodologies. Alternatively, a synthetic route starting from a pre-functionalized morpholine derivative could be employed to introduce substituents at other positions on the ring. The nitrogen atom of the morpholine ring, being a tertiary amine, can also be a site for further reactions, such as quaternization with alkyl halides.

Reactivity of the N-Ethyl Substituent

The N-ethyl group in this compound primarily imparts the characteristics of a tertiary amine to the molecule. The nitrogen atom's lone pair of electrons makes it nucleophilic and basic.

N-Oxidation: The nitrogen of the N-ethylmorpholine moiety can be oxidized to form the corresponding N-oxide. This transformation is a common reaction for tertiary amines, including N-alkylmorpholines, often utilizing oxidizing agents such as hydrogen peroxide or peroxy acids.

Quaternization: The N-ethyl group can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. This reaction further functionalizes the nitrogen atom, altering the electronic properties and steric environment of the molecule.

Catalytic Activity: N-ethylmorpholine itself is utilized as a catalyst, particularly in the production of polyurethane foams, and as a base in various organic syntheses. gezondheidsraad.nlresearchgate.net This catalytic nature stems from the basicity of the tertiary amine. While the electron-withdrawing effect of the adjacent α-cyano group in this compound would reduce the basicity and nucleophilicity of the nitrogen atom compared to N-ethylmorpholine, it can still function as a base or a ligand in organometallic catalysis.

Influence of the α-Cyano Group: The presence of the nitrile group at the C2 position introduces a significant electronic effect. The cyano group is strongly electron-withdrawing, which diminishes the basicity of the morpholine nitrogen. This makes protonation and reactions like quaternization less favorable compared to the parent N-ethylmorpholine.

Stereochemical Implications in Reactions and Transformations

The carbon atom at the 2-position of the morpholine ring is a stereogenic center due to its substitution with four different groups (the ring nitrogen, the ring oxygen, a hydrogen atom, and the nitrile group). This chirality is a defining feature of the molecule and has profound implications for its chemical transformations.

Diastereoselectivity: Reactions involving a prochiral center elsewhere in the molecule or reactions with chiral reagents will be influenced by the existing stereocenter at C2. For instance, if a reaction creates a new stereocenter, the formation of one diastereomer may be favored over the other. The ethylmorpholine ring will adopt a preferred chair conformation, and the axial or equatorial orientation of the nitrile group will dictate the steric accessibility for incoming reagents, thus influencing the stereochemical outcome of reactions.

Enantioselectivity: As a chiral molecule, this compound can be synthesized in enantiomerically pure or enriched forms. The synthesis of related α-aminonitriles often employs enantioselective methods, such as the Strecker reaction catalyzed by a chiral catalyst, to achieve high enantiomeric excess (ee). mdpi.com Any reaction of a racemic mixture of this compound with a chiral, non-racemic reagent can proceed at different rates for each enantiomer, a process known as kinetic resolution.

Chiral Auxiliary: In principle, the chiral this compound scaffold could be used as a chiral auxiliary to control the stereochemistry of reactions at an attached functional group.

The table below summarizes the key stereochemical concepts relevant to this compound.

Stereochemical ConceptDescriptionRelevance to this compound
Chirality A molecule that is non-superimposable on its mirror image.The C2 carbon is a stereocenter, making the molecule chiral. It exists as a pair of enantiomers.
Enantiomers A pair of molecules that are non-superimposable mirror images of each other. youtube.comThe (R)- and (S)- forms of this compound are enantiomers.
Diastereomers Stereoisomers that are not mirror images of each other. They arise when a molecule has two or more stereocenters. uou.ac.inIf a reaction introduces a second stereocenter, diastereomers will be formed.
Stereoselectivity The preferential formation of one stereoisomer over another in a chemical reaction.Reactions are expected to be stereoselective due to the influence of the existing chiral center at C2.

Elucidation of Reaction Mechanisms through Advanced Spectroscopic and Computational Studies

While no specific mechanistic studies for this compound have been published, the investigation of its reaction pathways would rely on a combination of advanced spectroscopic and computational methods. These techniques are essential for understanding the intricate details of reaction intermediates, transition states, and stereochemical outcomes.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation of reactants, intermediates, and products. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can establish connectivity, while Nuclear Overhauser Effect (NOE) experiments can provide information about the relative stereochemistry and preferred conformation of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to monitor the progress of reactions by observing the characteristic vibrational frequencies of key functional groups, such as the disappearance of the nitrile peak (C≡N stretch) or changes in the C-O and C-N stretching regions of the morpholine ring.

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular weight and elemental composition of products and can be used to detect transient intermediates when coupled with appropriate reaction monitoring techniques.

Computational Studies:

Density Functional Theory (DFT): DFT calculations are a powerful tool for modeling molecular structures, determining relative energies of isomers and conformers, and mapping potential energy surfaces of reactions. Such calculations can predict the most likely reaction pathways by identifying the lowest energy transition states. For instance, theoretical calculations have been used to support experimental findings on the reactivity of α-aminonitriles. nih.gov

Molecular Docking: In the context of medicinal chemistry, where related N-ethylmorpholine moieties have been studied as receptor agonists, molecular docking simulations are used to predict the binding mode and affinity of a ligand to a protein target. mdpi.com These studies can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that govern biological activity. mdpi.com

The table below outlines how these methods would be applied to study the compound.

Investigation MethodApplication to this compound
NMR Spectroscopy Determine the 3D structure and stereochemistry of reaction products.
FT-IR Spectroscopy Track functional group transformations during a reaction.
Mass Spectrometry Identify and confirm the structure of products and intermediates.
DFT Calculations Model reaction pathways, calculate activation energies, and predict stereochemical preferences.
Molecular Docking Predict and analyze interactions with biological targets like enzymes or receptors. mdpi.com

Applications in Advanced Organic Synthesis and Chemical Research

4-Ethylmorpholine-2-carbonitrile as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of substituted morpholines makes them attractive as building blocks in the asymmetric synthesis of complex natural products and pharmaceuticals. The stereochemical configuration of substituents on the morpholine (B109124) ring can significantly influence the biological activity of the final molecule. While methods for the enantioselective synthesis of various substituted morpholines have been developed, no specific literature detailing the use of This compound as a chiral synthon in the construction of more complex molecules could be identified.

Utility in Scaffold Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse molecules for high-throughput screening and the discovery of new bioactive compounds. The morpholine core is a valuable scaffold in DOS due to its synthetic tractability and its presence in many known drugs. frontiersin.orgresearchgate.net However, there are no specific studies available that describe the use of This compound as a starting point for generating libraries of diverse molecular scaffolds.

Role as a Precursor in the Development of Novel Heterocyclic Systems

The functional groups on the morpholine ring can serve as handles for further chemical transformations, allowing for its use as a precursor to novel and more complex heterocyclic systems. The nitrile group, in particular, is a versatile functional group that can participate in various cyclization and ring-transformation reactions. Despite this potential, no research has been published that specifically documents the conversion of This compound into other heterocyclic structures.

Integration into Synthetic Methodologies for Chemical Probes and Research Reagents

Chemical probes are essential tools for studying biological processes, and novel molecular scaffolds are constantly sought for their development. The morpholine moiety is found in a number of biologically active compounds and can serve as a core structure for the design of new probes. ijprems.com While the synthesis of various chemical probes incorporating a morpholine ring has been reported, there is no specific information available on the integration of This compound into such synthetic methodologies.

Theoretical and Computational Studies of 4 Ethylmorpholine 2 Carbonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations can determine the distribution of electrons, identify reactive sites, and predict a variety of molecular properties.

Detailed Research Findings: A DFT study, for instance using the B3LYP functional with a 6-31++G(d,p) basis set, would be performed to optimize the molecular geometry of 4-Ethylmorpholine-2-carbonitrile. researchgate.net From this optimized structure, key electronic descriptors can be calculated. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability.

A Molecular Electrostatic Potential (MEP) map would reveal the charge distribution. For this compound, negative potential regions (red/yellow) would likely be concentrated around the nitrogen atom of the nitrile group and the oxygen atom of the morpholine (B109124) ring, indicating sites susceptible to electrophilic attack. Positive potential regions (blue) would be expected around the hydrogen atoms.

Illustrative Data from a Hypothetical DFT Calculation:

ParameterCalculated ValueSignificance
HOMO Energy~ -7.5 eVRegion of electron donation (nucleophilicity)
LUMO Energy~ +1.2 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap~ 8.7 eVIndicates high kinetic stability
Dipole Moment~ 3.5 DReflects overall molecular polarity

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For this compound, this involves assessing the puckering of the morpholine ring and the orientation of the ethyl and nitrile substituents.

Detailed Research Findings: The morpholine ring typically adopts a stable chair conformation. However, boat and twist-boat conformations also exist on the potential energy surface. For this compound, the key variables are whether the ethyl and nitrile groups are in axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. lumenlearning.com

An energy landscape map can be generated by systematically rotating key dihedral angles and calculating the energy of each resulting conformation. nih.gov This map reveals the lowest-energy (most stable) conformers and the energy barriers between them. nih.govnih.gov The global minimum on this landscape would correspond to the most populated conformation of the molecule under equilibrium conditions. It would be expected that the chair conformation with both the C2-nitrile group and the N4-ethyl group in equatorial orientations would be the most stable.

Illustrative Relative Energies of this compound Conformers:

Conformation (Ring)Nitrile Group PositionEthyl Group PositionRelative Energy (kJ/mol)
ChairEquatorialEquatorial0 (Global Minimum)
ChairAxialEquatorial+8.5
ChairEquatorialAxial+9.2
Twist-Boat--+23.0
Boat--+28.5

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire course of a chemical reaction, from reactants to products. This involves identifying the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction rate. mit.edu

Detailed Research Findings: For this compound, a potential reaction to model would be the acid-catalyzed hydrolysis of the nitrile group to form the corresponding carboxylic acid or amide. Using methods like the nudged elastic band (NEB) or by performing a transition state search, the geometry and energy of the transition state can be located. youtube.com The calculated activation energy (the difference in energy between the reactants and the transition state) provides a quantitative prediction of how fast the reaction will proceed. researchgate.netcapes.gov.br Such models can clarify reaction mechanisms, for example, by showing the precise approach of a water molecule and the proton transfer steps involved in the hydrolysis. youtube.com

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a "movie" of molecular behavior. This technique is especially useful for understanding how a molecule interacts with its environment, such as a solvent.

Detailed Research Findings: An MD simulation of this compound in a solvent like water would reveal detailed information about its solvation shell. By analyzing radial distribution functions, one could determine how water molecules arrange themselves around the solute molecule. mdpi.com Specifically, strong hydrogen bonding would be expected between water and the morpholine's oxygen atom, as well as the nitrile's nitrogen atom. These simulations can be used to compute properties like the free energy of solvation, which is directly related to solubility. Comparing simulations in different solvents (e.g., water, ethanol, acetone) could predict its relative solubility and how the solvent influences its conformational preferences. mdpi.com

In Silico Predictions of Reactivity and Selectivity for Novel Transformations

In silico (computer-based) methods can go beyond analyzing existing properties to predict the outcomes of new, un-run reactions. By combining the electronic structure data from quantum calculations with models of potential reactants, chemists can screen for novel transformations.

Detailed Research Findings: The electronic and structural data generated in the aforementioned studies can be used as inputs for predictive models. For example, the calculated MEP map (from section 5.1) would highlight the nucleophilic nitrogen and oxygen atoms and the electrophilic carbon of the nitrile group. This information allows for predictions about how the molecule would react with a panel of different electrophiles and nucleophiles. For instance, the model could predict that a reduction of the nitrile group to an amine is a feasible transformation or that the morpholine nitrogen could be quaternized with an alkyl halide. These predictions help prioritize experimental efforts towards the most promising synthetic routes.

Advanced Analytical and Spectroscopic Methodologies for Research Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. nih.govresearchgate.net For 4-Ethylmorpholine-2-carbonitrile, both ¹H and ¹³C NMR spectroscopy, complemented by two-dimensional (2D) techniques, would provide a complete picture of its molecular framework.

In the ¹H NMR spectrum, the ethyl group attached to the nitrogen would exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-), arising from spin-spin coupling. The protons of the morpholine (B109124) ring would present as a more complex set of multiplets due to their diastereotopic nature and the conformational dynamics of the six-membered ring, which typically adopts a chair conformation. nih.gov The proton at the C2 position, being adjacent to the electron-withdrawing nitrile group, is expected to be deshielded and appear at a lower field compared to other ring protons.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The nitrile carbon (C≡N) would appear in the characteristic region for cyano groups (typically 115-125 ppm). The carbons of the morpholine ring and the N-ethyl group would have chemical shifts influenced by their local electronic environment. nih.gov Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR experiments are crucial for assembling the molecular puzzle. Correlation Spectroscopy (COSY) would reveal ¹H-¹H coupling networks, connecting adjacent protons within the ethyl group and around the morpholine ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would establish longer-range (2-3 bond) ¹H-¹³C correlations, for instance, between the protons of the N-ethyl group and the adjacent ring carbons, and between the C2 proton and the nitrile carbon. The Nuclear Overhauser Effect (NOE) can be observed in NOESY experiments to determine the spatial proximity of protons, which is invaluable for assigning the stereochemistry at the C2 position and determining the preferred conformation of the morpholine ring. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data for N-substituted morpholines and related structures)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H2 (methine)3.8 - 4.2Doublet of doubletsJ = 8.0, 4.0
Morpholine Ring Protons2.5 - 3.8Complex multiplets-
N-CH₂ (ethyl)2.4 - 2.8QuartetJ = 7.2
CH₃ (ethyl)1.0 - 1.3TripletJ = 7.2

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data for N-substituted morpholines and related structures)

Carbon Predicted Chemical Shift (ppm)
C≡N (nitrile)118 - 122
C2 (methine)55 - 60
Morpholine Ring Carbons45 - 70
N-CH₂ (ethyl)50 - 55
CH₃ (ethyl)10 - 15

Mass Spectrometry Techniques for Molecular Formula Confirmation and Mechanistic Insights

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₁₂N₂O), high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺), allowing for the unambiguous confirmation of its molecular formula. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In the case of this compound, characteristic fragmentation pathways would be expected. Loss of the ethyl group from the nitrogen is a common fragmentation for N-ethyl amines. The nitrile group can also influence fragmentation, potentially leading to the loss of HCN. The morpholine ring itself can undergo characteristic ring-opening fragmentation. The presence of nitrogen atoms means the compound will follow the "nitrogen rule," having an even nominal molecular weight for an even number of nitrogen atoms. whitman.edu Studying the fragmentation of nitrile-containing heterocyclic compounds can also provide mechanistic insights into their stability and reactivity under ionization conditions. nih.govdtic.mil

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Significance
141.1028[M+H]⁺Molecular ion, confirms molecular formula C₇H₁₃N₂O⁺
112.0871[M-C₂H₅]⁺Loss of the N-ethyl group
113.0664[M-HCN]⁺Loss of hydrogen cyanide
86.0606[C₄H₈NO]⁺Fragmentation of the morpholine ring

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. chemicalbook.comspectrabase.com For this compound, these techniques would provide clear evidence for the key structural motifs.

The most prominent and diagnostic peak in the FT-IR spectrum would be the stretching vibration of the nitrile group (C≡N), which appears as a sharp, intense band in the region of 2260-2240 cm⁻¹. spectroscopyonline.com The C-O-C stretching of the ether linkage in the morpholine ring would be observed in the 1150-1085 cm⁻¹ region. C-H stretching vibrations of the ethyl group and the morpholine ring would appear around 2850-3000 cm⁻¹.

Raman spectroscopy would provide complementary information. The C≡N stretch is also Raman active. Raman spectroscopy is particularly useful for studying the skeletal vibrations of the heterocyclic ring and can provide insights into the conformational isomers present in the sample. researchgate.net

Table 4: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Intensity
C≡NStretch2260 - 22402260 - 2240Strong (IR), Medium (Raman)
C-H (alkane)Stretch2850 - 30002850 - 3000Medium-Strong
C-O-C (ether)Stretch1150 - 10851150 - 1085Strong (IR)
C-N (amine)Stretch1250 - 10201250 - 1020Medium

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive proof of molecular structure, offering precise measurements of bond lengths, bond angles, and the absolute configuration of chiral centers in the solid state. mdpi.com If a suitable single crystal of this compound can be grown, this technique would unambiguously determine the three-dimensional arrangement of its atoms.

The resulting crystal structure would confirm the connectivity of the atoms, the chair conformation of the morpholine ring, and the relative stereochemistry of the substituent at the C2 position. It would also provide insights into the intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, that govern the packing of the molecules in the crystal lattice. While no specific crystal structure for this compound has been reported, studies on other morpholine derivatives demonstrate the power of this technique in elucidating their solid-state conformations. researchgate.netmdpi.comresearchgate.net

Chiroptical Spectroscopies (e.g., Circular Dichroism) for Stereochemical Purity in Research

Since this compound possesses a stereocenter at the C2 position, it can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for determining the stereochemical purity of a chiral compound in a research setting. nih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer will produce a CD spectrum that is a mirror image of the other. By comparing the CD spectrum of a synthesized sample to that of a known enantiomerically pure standard, the enantiomeric excess (ee) can be determined. In the absence of a standard, computational methods can be used to predict the CD spectrum for each enantiomer, which can then be compared to the experimental spectrum to assign the absolute configuration. nih.gov

Chromatographic Methods (GC, HPLC) for Purity Assessment and Reaction Monitoring in Research Settings

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. nih.govlabrulez.com Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are well-suited for the analysis of this compound.

GC is suitable for volatile and thermally stable compounds. labrulez.comoup.com Given its molecular weight, this compound is expected to be amenable to GC analysis. A GC method, likely using a capillary column with a suitable stationary phase, would be developed to separate the target compound from any starting materials, byproducts, or solvents. The purity would be determined by the area percentage of the main peak in the chromatogram.

HPLC is a versatile technique that can be used for a wide range of compounds. sielc.com A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a standard approach for purity assessment. sielc.com For chiral separations, specialized chiral stationary phases (CSPs) can be used in HPLC to separate the two enantiomers of this compound, allowing for the determination of the enantiomeric ratio. nih.govchiralpedia.com

Future Perspectives and Research Challenges for 4 Ethylmorpholine 2 Carbonitrile

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge for the future utility of 4-Ethylmorpholine-2-carbonitrile is the development of efficient and environmentally benign synthetic pathways. Current approaches to substituted morpholines often involve multi-step sequences that may not align with the principles of green chemistry. chemrxiv.org Future research will likely focus on the following areas:

Catalytic C-H Functionalization: Direct introduction of the nitrile group at the C-2 position of a pre-existing 4-ethylmorpholine (B86933) ring via C-H activation would be a highly atom-economical approach.

One-Pot Annulation Strategies: Designing convergent syntheses where the morpholine (B109124) ring is constructed with the cyano and ethyl groups installed in a single, streamlined process would significantly improve efficiency.

Use of Renewable Feedstocks: Investigating synthetic routes that begin from bio-based starting materials could offer a more sustainable alternative to petroleum-derived precursors.

Potential Sustainable Synthetic Strategy Description Anticipated Advantages
Direct Cyanation of 4-EthylmorpholineIntroduction of the nitrile group at the C-2 position through a catalyzed C-H functionalization reaction.High atom economy, reduced step count.
Catalytic [4+2] CycloadditionA convergent approach using a substituted aziridine and an appropriate dienophile to construct the morpholine ring.High stereocontrol, potential for diversity.
Biocatalytic RoutesEmploying enzymes to catalyze key bond-forming reactions, potentially offering high selectivity and mild reaction conditions.High enantioselectivity, reduced environmental impact.

Exploration of Unprecedented Reactivity Patterns

The juxtaposition of the morpholine ring, an α-amino nitrile moiety, and an N-ethyl group in this compound suggests a rich and potentially unique reactivity profile. The α-amino nitrile is a versatile functional group, capable of acting as a precursor to amino acids, amides, and other nitrogen-containing heterocycles. nih.govacs.orgresearchgate.netacs.orgnih.gov

Future research could explore:

Nitrile Group Transformations: Systematic investigation of the hydrolysis, reduction, and cycloaddition reactions of the nitrile group to generate a library of novel morpholine-based compounds.

Ring-Chain Tautomerism: Exploring conditions that might induce reversible ring-opening of the morpholine, potentially leading to novel polymeric materials or macrocycles.

Radical-Mediated Reactions: The C-2 position, being alpha to both nitrogen and oxygen, could be susceptible to radical abstraction, opening avenues for novel C-C and C-heteroatom bond formations.

Integration into Emerging Fields of Chemical Science

The unique structural features of this compound make it an interesting candidate for application in cutting-edge areas of chemistry, such as flow chemistry and photoredox catalysis.

Flow Chemistry: The development of continuous-flow processes for the synthesis of this compound could offer improved safety, scalability, and product consistency. polimi.it The compound itself could potentially be used as a building block in automated, multi-step flow syntheses of more complex molecules.

Photoredox Catalysis: Morpholine derivatives have been shown to act as effective electron donors in photoredox catalytic cycles. rsc.orgresearchgate.nettuwien.ac.at The nitrogen atom in this compound could potentially participate in single-electron transfer processes, enabling its use as a catalyst or a reactive partner in light-mediated transformations. nih.gov Photocatalytic methods could also be explored for the synthesis of substituted morpholines. nih.gov

Challenges in Scalable Academic Synthesis and Process Optimization

Translating a laboratory-scale synthesis to a larger, more practical scale presents a number of challenges that will need to be addressed for this compound to become a readily accessible building block.

Reagent Cost and Availability: The cost and availability of starting materials and catalysts will be a critical factor in the economic viability of any large-scale synthesis.

Purification and Isolation: Developing robust and scalable purification methods to ensure high purity of the final product is essential. Crystallization-based purifications are often preferred at scale over chromatographic methods.

Safety Considerations: A thorough evaluation of the thermal stability and potential hazards associated with all intermediates and reagents is necessary for safe scale-up.

Parameter Laboratory-Scale Focus Process-Scale Focus
Reagents Novelty and effectivenessCost, availability, and safety
Solvents Reaction performanceEnvironmental impact, ease of removal
Purification ChromatographyCrystallization, distillation
Throughput Milligrams to gramsKilograms to tons

Unexplored Stereochemical Aspects and Chiral Applications

The carbon atom at the 2-position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereoselective synthesis and application of these enantiomers represent a significant and largely unexplored area of research. rsc.orgnih.govrsc.orgresearchgate.netnih.gov

Future research in this area could include:

Asymmetric Synthesis: The development of catalytic asymmetric methods to produce enantiomerically pure (R)- or (S)-4-Ethylmorpholine-2-carbonitrile is a key challenge. rsc.orgrsc.orgnih.gov

Chiral Ligands: The morpholine scaffold is a common feature in chiral ligands for asymmetric catalysis. The individual enantiomers of this compound could be evaluated as ligands in a variety of metal-catalyzed reactions.

Chiral Building Blocks: Enantiomerically pure this compound could serve as a valuable chiral building block for the synthesis of complex, biologically active molecules. banglajol.infosemanticscholar.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-Ethylmorpholine-2-carbonitrile, and what experimental conditions are critical for success?

  • Methodology :

  • Step 1 : React morpholine derivatives with ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃) to introduce the ethyl group.
  • Step 2 : Introduce the carbonitrile group via nucleophilic substitution or cyanation reactions. For example, use KCN or NaCN in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Purification : Recrystallization from ethanol or acetonitrile is recommended to achieve >95% purity .
    • Critical Parameters : Temperature control during cyanation to avoid side reactions (e.g., hydrolysis of nitrile groups) and inert atmosphere (N₂/Ar) to prevent oxidation.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR identifies ethyl group protons (δ ~1.2–1.4 ppm for CH₃, δ ~2.4–3.0 ppm for CH₂) and nitrile carbon (δ ~115–120 ppm) .
    • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry. Use SHELXL97 for refinement, as demonstrated for morpholine-carbonitrile analogs .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak) .

Q. What common chemical reactions does the carbonitrile group undergo, and how are these leveraged in derivatization?

  • Reduction : Convert nitrile to amine using LiAlH₄ in THF, yielding 4-ethylmorpholine-2-amine, a precursor for drug candidates .
  • Substitution : Replace nitrile with thiols or amines under nucleophilic conditions (e.g., NaSH in ethanol) .
  • Oxidation : Nitrile to carboxylic acid using KMnO₄ in acidic media, though this is less common due to competing side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Design of Experiments (DoE) : Use factorial design to test variables like temperature (60–100°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (e.g., Pd/C for hydrogenation steps) .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track nitrile group formation and minimize byproducts .
  • Case Study : A 20% yield increase was achieved by switching from batch to flow chemistry for a morpholine-carbonitrile analog, reducing reaction time from 12 hours to 2 hours .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Software: Gaussian 16 with B3LYP/6-31G(d) basis set .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol vs. DMSO) to optimize recrystallization .
  • Docking Studies : Model binding affinity with biological targets (e.g., kinases) using AutoDock Vina, leveraging morpholine’s role as a hydrogen bond acceptor .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

  • Multi-Technique Validation :

  • Compare ¹H NMR coupling constants with X-ray torsion angles to confirm conformer stability .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .
    • Case Study : For a related morpholine-carbonitrile, conflicting NOESY and XRD data were resolved by identifying dynamic ring puckering in solution vs. solid state .

Q. What are the emerging applications of this compound in medicinal chemistry and material science?

  • Medicinal Chemistry :

  • Enzyme Inhibition : Acts as a scaffold for kinase inhibitors due to morpholine’s ability to mimic ATP-binding motifs .
  • Prodrug Design : Nitrile groups can be metabolized in vivo to release active amines .
    • Material Science :
  • Ligand in Coordination Polymers : Nitrile groups bind transition metals (e.g., Cu²⁺) to form porous frameworks for gas storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.